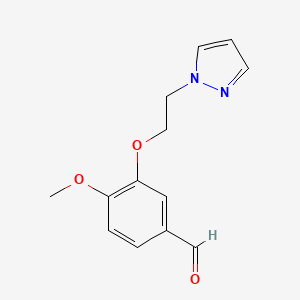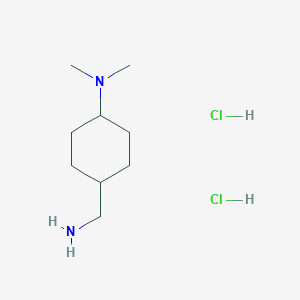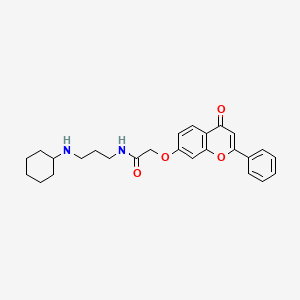
Cbz-Gly-Gly-DL-Arg-AMC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cbz-Gly-Gly-DL-Arg-AMC, also known as carbobenzoxy-glycyl-glycyl-DL-arginine-7-amido-4-methylcoumarin, is a synthetic peptide substrate used primarily in biochemical assays. This compound is notable for its application as a fluorogenic substrate, particularly in the study of protease activity, such as thrombin and trypsin.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Gly-Gly-DL-Arg-AMC typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by the sequential addition of protected amino acids. The protecting groups, such as carbobenzoxy (Cbz) for the N-terminus and 7-amido-4-methylcoumarin (AMC) for the C-terminus, are used to prevent unwanted side reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures that the final product meets stringent quality standards.
化学反応の分析
Types of Reactions
Cbz-Gly-Gly-DL-Arg-AMC undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by proteases, leading to the release of AMC, which fluoresces upon cleavage.
Oxidation and Reduction: These reactions can modify the peptide backbone or side chains, affecting the compound’s stability and activity.
Substitution: Involves the replacement of functional groups, which can be used to modify the compound for specific applications.
Common Reagents and Conditions
Hydrolysis: Typically performed in buffered aqueous solutions at physiological pH, with the presence of specific proteases.
Oxidation: Often carried out using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Commonly involves reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products
The primary product of hydrolysis is AMC, which emits fluorescence upon release. This property is exploited in various assays to measure protease activity.
科学的研究の応用
Cbz-Gly-Gly-DL-Arg-AMC has a wide range of applications in scientific research:
Chemistry: Used as a model substrate to study enzyme kinetics and mechanisms.
Biology: Employed in assays to measure the activity of proteases, such as thrombin and trypsin, in various biological samples.
Medicine: Utilized in diagnostic assays to monitor blood coagulation and other protease-related conditions.
Industry: Applied in the development of pharmaceuticals and in quality control processes to ensure the activity of protease inhibitors.
作用機序
The mechanism of action of Cbz-Gly-Gly-DL-Arg-AMC involves its cleavage by specific proteases. The peptide bond between the arginine and AMC moieties is hydrolyzed, releasing AMC, which fluoresces upon excitation. This fluorescence can be quantitatively measured, providing insights into the activity of the protease. The molecular targets are typically serine proteases, which recognize and cleave the peptide substrate at the arginine residue.
類似化合物との比較
Similar Compounds
Z-Gly-Gly-Arg-AMC: Another fluorogenic substrate used for similar applications, but with a different protecting group.
Cbz-Arg-Arg-AMC: A substrate with a similar structure but different amino acid sequence, used to study different proteases.
Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin hydrochloride: A variant with different protecting groups and amino acid sequence.
Uniqueness
Cbz-Gly-Gly-DL-Arg-AMC is unique due to its specific sequence and protecting groups, which make it highly suitable for studying thrombin and trypsin activity. Its ability to release a fluorescent product upon cleavage allows for sensitive and accurate measurement of protease activity in various assays.
特性
分子式 |
C28H33N7O7 |
|---|---|
分子量 |
579.6 g/mol |
IUPAC名 |
benzyl N-[2-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C28H33N7O7/c1-17-12-25(38)42-22-13-19(9-10-20(17)22)34-26(39)21(8-5-11-31-27(29)30)35-24(37)15-32-23(36)14-33-28(40)41-16-18-6-3-2-4-7-18/h2-4,6-7,9-10,12-13,21H,5,8,11,14-16H2,1H3,(H,32,36)(H,33,40)(H,34,39)(H,35,37)(H4,29,30,31) |
InChIキー |
SXTGIAYWYXVNLT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-[(alpha-D-Glucopyranosyl)oxy]phenyl]-9-hydroxy-8-(1,2-dihydroxyethyl)-1,7-dioxaspiro[4.4]nonane-2,6-dione](/img/structure/B12297201.png)

![2-[[1-Carboxy-5-[6-[3-[3-[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoylamino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12297210.png)


![(S)-1'-(tert-Butoxycarbonyl)-1-((R)-1,1-dimethylethylsulfinamido)-1,3-dihydrospiro[indene-2,4'-piperidine]-6-carboxylic acid](/img/structure/B12297232.png)
![2-[[2-(3,5-Dihydroxy-4-isopropyl-phenyl)-2-guanidino-acetyl]amino]acetic acid](/img/structure/B12297241.png)

![3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B12297249.png)

![20-Ethyl-1alpha,6beta,16beta-trimethoxy-4-[[[2-(3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoyl]oxy]methyl]aconitane-7,8,14alpha-triol 14-benzoate](/img/structure/B12297264.png)
![(7R)-6,7,7abeta,8-Tetrahydro-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol 7-oxide](/img/structure/B12297284.png)
![rel-2-((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)-N-isopropylacetamide](/img/structure/B12297289.png)
![tert-butyl (3aR,5r,6aS)-5-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B12297300.png)
